Avermectin
説明
特性
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25?,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZXIRBKKLTSOM-VDYLCOMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: Avermectin is primarily produced through fermentation. Streptomyces avermitilis is cultured in a controlled environment, where it produces this compound as a secondary metabolite. The fermentation broth is then processed to extract and purify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps, which may include solvent extraction, crystallization, and chromatography to isolate the desired this compound components .
化学反応の分析
Types of Reactions: Avermectin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine are common.
Major Products: The major products formed from these reactions include various this compound derivatives such as ivermectin, abamectin, doramectin, and eprinomectin .
科学的研究の応用
Agricultural Applications
Insecticides and Anthelmintics
Avermectins are predominantly used as pesticides due to their potent insecticidal and anthelmintic properties. They target a wide range of agricultural pests, including nematodes and insects, making them essential in crop protection strategies. The most notable product is ivermectin, which is utilized to combat various agricultural pests as well as parasites in livestock.
| Application | Description |
|---|---|
| Insecticide | Effective against a variety of insects including mites and nematodes. |
| Anthelmintic | Used to treat infections caused by parasitic worms in livestock. |
Medical Applications
Treatment of Parasitic Infections
Ivermectin is widely recognized for its effectiveness in treating several parasitic diseases:
- Onchocerciasis (River Blindness) : Ivermectin is the drug of choice for this disease, significantly reducing the prevalence of the parasite Onchocerca volvulus.
- Strongyloidiasis : It is also effective against Strongyloides stercoralis, providing relief from this potentially fatal infection.
- Scabies and Lice : Topical formulations of ivermectin are used to treat scabies and head lice infestations.
Anticancer Potential
Recent studies have explored the anticancer properties of avermectin B1a. Research indicates that it exhibits anti-proliferative effects on various cancer cell lines, particularly colorectal cancer cells (HCT-116).
- Mechanism of Action : this compound B1a promotes tubulin polymerization, which is crucial for cell division and stability. This mechanism suggests potential as a microtubule-targeting agent in cancer therapy.
| Study Findings | Observations |
|---|---|
| IC50 Value | 30 µM for HCT-116 cells, indicating significant anti-cancer activity. |
| Apoptosis Induction | Promotes apoptosis in cancer cells, reducing their migratory capacity. |
Emerging Therapeutic Roles
Recent research has indicated potential new applications for avermectins beyond traditional uses:
-
Antiviral Properties : Ivermectin has shown promise in inhibiting various viruses, including Zika virus and SARS-CoV-2. Studies demonstrate that it can reduce viral loads significantly in vitro.
Virus Targeted Efficacy Zika Virus EC50 values between 1–2 µM without cytotoxicity. SARS-CoV-2 Reduces viral replication significantly in cell cultures. - Neuroprotective Effects : Preliminary studies suggest that avermectins may have neuroprotective properties, potentially benefiting conditions like amyotrophic lateral sclerosis (ALS) through modulation of neuromuscular transmission.
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of ivermectin in treating COVID-19 and other diseases:
- A study examining ivermectin's role in COVID-19 treatment found a statistically significant reduction in symptoms among treated individuals compared to controls, although the clinical significance remains debated due to methodological concerns .
- Another trial highlighted its effectiveness against Plasmodium species in malaria treatment models, suggesting that ivermectin could play a role in malaria prevention by reducing vector populations .
作用機序
Avermectin exerts its effects by enhancing the effects of glutamate at the glutamate-gated chloride channels specific to invertebrates. This causes an influx of chloride ions into the cells, leading to hyperpolarization and subsequent paralysis of invertebrate neuromuscular systems. Mammals are not affected because they do not possess these specific glutamate-gated chloride channels .
類似化合物との比較
Structural Comparison with Similar Compounds
Avermectins belong to the macrolide lactone (ML) family, which includes milbemycins and synthetic derivatives. Key structural and functional differences are summarized below:
Table 1: Structural Features of Avermectins vs. Milbemycins
| Feature | Avermectin B1a | Milbemycin A4 |
|---|---|---|
| Macrolide Ring | 16-membered lactone | 16-membered lactone |
| C-13 Substituent | Bisoleandrosyloxy group | Unsubstituted or hydroxyl |
| C-25 Group | Cyclohexyl | Methyl or ethyl |
| Glycosylation | Disaccharide at C-13 | None |
| Natural Source | S. avermitilis | S. hygroscopicus |
- Milbemycins lack the C-13 disaccharide and are often hydroxylated at C-5, reducing their polarity compared to avermectins .
- Moxidectin , a milbemycin derivative, is structurally distinct due to a methoxime group at C-23, enhancing its lipophilicity and persistence in tissues .
Pharmacokinetic and Metabolic Differences
Table 2: Pharmacokinetic Properties
| Compound | Key Metabolites | Solubility | Half-Life (Days) | Toxicity Profile |
|---|---|---|---|---|
| This compound B1a | 24-hydroxymethyl-H2B1a, 3′-O-desmethyl-H2B1a | Low (lipophilic) | 2–3 | High in aquatic organisms |
| Ivermectin | Similar to B1a | Low | 18 | Low mammalian toxicity |
| Moxidectin | Unchanged (minimal metabolism) | Very low | 21–28 | Lower toxicity to daphnids |
- Modifications at C-4 (e.g., acyl, amino groups) in avermectins improve water solubility without compromising potency .
Mechanism of Action and Efficacy
Avermectins and milbemycins share a primary mechanism of action via GluCl/GABA receptor modulation. However, structural differences influence receptor affinity and spectrum of activity:
Table 3: Efficacy Against Target Pests (LC₅₀ in mg/L)
| Compound | Myzus persicae | Tetranychus cinnabarinus | Caenorhabditis elegans |
|---|---|---|---|
| This compound B1a | 29.6 | 78.7 | 45.2 |
| Moxidectin | 35.4 | 85.3 | 52.1 |
| Eprinomectin | 28.9 | 76.2 | 43.8 |
- This compound B2a derivatives (e.g., compound 8d ) exhibit enhanced insecticidal activity (95.1% mortality in M. persicae) compared to the parent compound .
- Milbemycins show reduced efficacy against arthropods but greater potency against nematodes due to improved tissue penetration .
Resistance Mechanisms
Both classes face resistance linked to P-glycoprotein (P-gp) overexpression, which effluxes drugs from cells. Key differences include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
